

Application Notes and Protocols: In Vivo Imaging of Elsubrutinib's Effects on Inflammation

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Compound of Interest		
Compound Name:	Elsubrutinib	
Cat. No.:	B607293	Get Quote

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Introduction

Elsubrutinib (ABBV-105) is an orally active, potent, selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1] BTK is a critical signaling enzyme in various hematopoietic cells, including B cells and myeloid cells.[2][3] Its role in B cell receptor (BCR) and Fc receptor signaling pathways makes it a key mediator in the pathogenesis of numerous inflammatory and autoimmune diseases.[2][4] By inhibiting BTK, **Elsubrutinib** effectively blocks downstream signaling, leading to reduced B-cell activation and proliferation, as well as decreased release of pro-inflammatory cytokines.[1] These application notes provide a comprehensive overview of methodologies to visualize and quantify the anti-inflammatory effects of **Elsubrutinib** in vivo using established preclinical models and imaging techniques.

Mechanism of Action

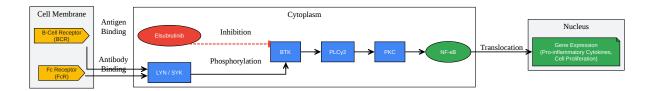
Elsubrutinib covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This action disrupts the signaling cascade downstream of the B-cell receptor (BCR) and Fc receptors on myeloid cells. The inhibition of BTK by **Elsubrutinib** has been shown to suppress a range of cellular responses integral to the inflammatory process, including:



- B-cell Proliferation and Activation: Inhibition of IgM-mediated B-cell proliferation.[1]
- Cytokine Release: Reduction of IL-6 release from IgG-stimulated monocytes and TNF-α release from CpG-DNA stimulated PBMCs.[1]
- Mast Cell and Basophil Degranulation: Inhibition of histamine release from IgE-stimulated basophils.[1]

These cellular effects translate into a reduction of inflammation in vivo.

BTK Signaling Pathway and Point of Inhibition by Elsubrutinib



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Caption: BTK signaling pathway and **Elsubrutinib**'s point of inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data regarding **Elsubrutinib**'s potency and its effects in preclinical and clinical settings.

Table 1: In Vitro Potency of Elsubrutinib



Target/Assay	IC50	Cell Type/System	Reference
BTK Catalytic Domain	0.18 μΜ	Enzyme Assay	[1]
BTK (C481S mutant)	2.6 μΜ	Enzyme Assay	[1]
IgG-stimulated IL-6 Release	Data not available	Monocytes	[1]
IgE-stimulated Histamine Release	Data not available	Basophils	[1]
IgM-mediated B-cell Proliferation	Data not available	B-cells	[1]
CpG-DNA stimulated TNF-α Release	Data not available	PBMCs	[1]

Table 2: Preclinical Efficacy of **Elsubrutinib** in Animal Models of Inflammation

Animal Model	Key Efficacy Readout	Elsubrutinib Effect	Reference
Collagen-Induced Arthritis (Rat)	Paw Swelling/Volume	Dose-dependent inhibition	[2]
Collagen-Induced Arthritis (Rat)	Bone Volume Loss	Significant inhibition	[2]
Antibody Response (NP-Ficoll, NP-KLH)	Antibody Titers	Inhibition	[2]

Table 3: Clinical Efficacy of **Elsubrutinib** in Systemic Lupus Erythematosus (SLE) - Phase 2 SLEek Study



Endpoint (at Week 48)	Elsubrutinib 60mg + Upadacitinib 30mg	Upadacitinib 30mg	Placebo
SRI-4 Response Rate	48.5%	54.8%	37.3%
BICLA Response Rate	Higher than placebo	Higher than placebo	Baseline
LLDAS Response Rate	Higher than placebo	Higher than placebo	Baseline
Time to First Flare	Substantially delayed	Substantially delayed	Baseline
Change in anti-dsDNA	Reduction from baseline	Reduction from baseline	Baseline
Change in Complement C3	Increase from baseline	Increase from baseline	Baseline
Change in Complement C4	Increase from baseline	Increase from baseline	Baseline

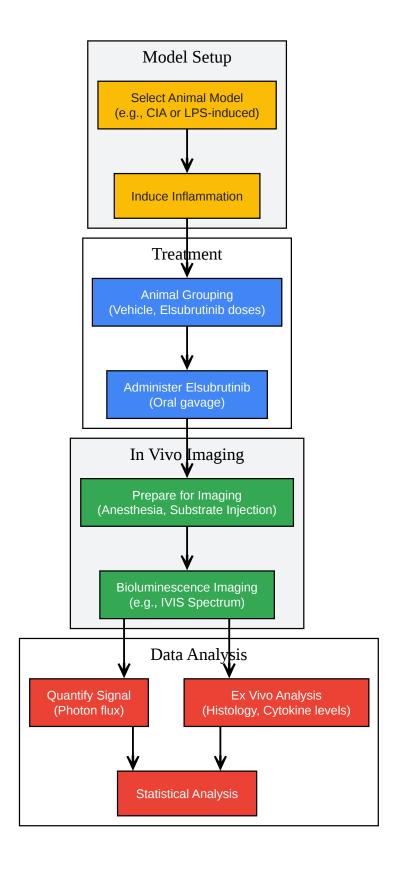
Note: The SLEek study's **Elsubrutinib** monotherapy arm was discontinued due to lack of efficacy. The combination therapy data is presented here.

Experimental Protocols and In Vivo Imaging

This section details protocols for inducing inflammation in animal models and utilizing in vivo imaging to assess the therapeutic effects of **Elsubrutinib**.

Experimental Workflow for In Vivo Imaging Studies





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
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